molecular formula C5H10ClN B6192537 (2R)-pent-4-yn-2-amine hydrochloride CAS No. 2648862-61-5

(2R)-pent-4-yn-2-amine hydrochloride

Cat. No.: B6192537
CAS No.: 2648862-61-5
M. Wt: 119.59 g/mol
InChI Key: AQUFZQMGVFGIFO-NUBCRITNSA-N
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Description

(2R)-pent-4-yn-2-amine hydrochloride is an organic compound with a chiral center, making it an enantiomerically pure substance It is a derivative of pent-4-yn-2-amine, where the amine group is protonated to form a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-pent-4-yn-2-amine hydrochloride typically involves the alkylation of a suitable amine precursor with a propargyl halide. One common method is the reaction of ®-2-amino-1-butanol with propargyl bromide in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-pent-4-yn-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Saturated amines.

    Substitution: Alkylated or sulfonated amines.

Scientific Research Applications

(2R)-pent-4-yn-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of propargylamines.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-pent-4-yn-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    (2S)-pent-4-yn-2-amine hydrochloride: The enantiomer of (2R)-pent-4-yn-2-amine hydrochloride, with different biological activity.

    Propargylamine derivatives: Compounds like rasagiline and selegiline, which are used in the treatment of neurodegenerative diseases.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other propargylamine derivatives. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it a valuable compound in various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-pent-4-yn-2-amine hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-pentyn-1-ol", "Sodium hydride (NaH)", "Ammonium chloride (NH4Cl)", "Hydrochloric acid (HCl)", "Diethyl ether (Et2O)", "Water (H2O)" ], "Reaction": [ "Step 1: Deprotonation of 4-pentyn-1-ol with sodium hydride (NaH) in diethyl ether (Et2O) to form the corresponding sodium alkoxide.", "Step 2: Addition of ammonium chloride (NH4Cl) to the reaction mixture to protonate the alkoxide and form the corresponding amine.", "Step 3: Quenching of the reaction mixture with hydrochloric acid (HCl) to form the hydrochloride salt of the amine.", "Step 4: Isolation of the product by filtration and washing with water (H2O)." ] }

CAS No.

2648862-61-5

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

(2R)-pent-4-yn-2-amine;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h1,5H,4,6H2,2H3;1H/t5-;/m1./s1

InChI Key

AQUFZQMGVFGIFO-NUBCRITNSA-N

Isomeric SMILES

C[C@H](CC#C)N.Cl

Canonical SMILES

CC(CC#C)N.Cl

Purity

95

Origin of Product

United States

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